Product packaging for Diethyl 2-fluoro-2-methylmalonate(Cat. No.:CAS No. 16519-02-1)

Diethyl 2-fluoro-2-methylmalonate

Cat. No.: B104196
CAS No.: 16519-02-1
M. Wt: 192.18 g/mol
InChI Key: QMSICYQQZWUMHX-UHFFFAOYSA-N
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Description

Diethyl 2-fluoro-2-methylmalonate is a useful research compound. Its molecular formula is C8H13FO4 and its molecular weight is 192.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13FO4 B104196 Diethyl 2-fluoro-2-methylmalonate CAS No. 16519-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-fluoro-2-methylpropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSICYQQZWUMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516766
Record name Diethyl fluoro(methyl)propanedioate
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Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16519-02-1
Record name Diethyl fluoro(methyl)propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID90516766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-fluoro-2-methylmalonate
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Synthetic Methodologies for Diethyl 2 Fluoro 2 Methylmalonate and Analogues

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto a substrate molecule using a fluorinating agent. This approach is often the most atom-economical method for synthesizing fluorinated compounds.

Utilization of Elemental Fluorine (F₂)

Elemental fluorine (F₂) is the most fundamental and reactive fluorinating agent. Its use in organic synthesis, however, presents significant challenges due to its high reactivity and the often-exothermic nature of the reactions.

The initial attempts to use elemental fluorine for the direct fluorination of organic compounds were often plagued by a lack of selectivity and, in some cases, explosions. nih.gov The high reactivity of F₂ made it difficult to control the reaction and often led to the formation of multiple products, including polyfluorinated and degradation products. nih.gov For instance, early attempts to fluorinate benzene (B151609) and toluene (B28343) with molecular fluorine resulted in explosions. nih.gov The primary challenges were managing the extreme reactivity of fluorine gas and achieving selective monofluorination.

To improve the selectivity of direct fluorination of malonate esters, base-mediated conditions were explored. The in-situ generation of a malonate enolate using a base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), followed by quenching with a fluorinating agent, was investigated. However, when elemental fluorine was used with sodio-malonates, it often resulted in a mixture of monofluorinated and difluorinated products. worktribe.com The ratio of these products was dependent on the equivalents of base used. For example, using one equivalent of NaH for the fluorination of a dialkyl malonate resulted in 37% monofluorinated and 23% difluorinated products. worktribe.com Increasing the base to 2.25 equivalents led to the difluorinated product becoming the major component. worktribe.com

Base (Equivalents)Monofluorinated Product YieldDifluorinated Product Yield
1.0 (NaH)37%23%
2.25 (NaH)MinorMajor

Table 1: Effect of base equivalency on the direct fluorination of dialkyl malonates.

Continuous flow microreactors have emerged as a powerful tool to enhance the safety and selectivity of highly exothermic reactions like direct fluorination with elemental fluorine. These systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, minimizing the formation of byproducts. Researchers have successfully applied continuous flow technology to the direct fluorination of diethyl malonate, leading to improved yields and a significant reduction in environmental impact. acsgcipr.org The optimized flow process demonstrates low material intensity, making it a more environmentally benign approach compared to traditional batch methods. acsgcipr.org

A significant breakthrough in achieving selective monofluorination of malonates with elemental fluorine was the discovery of a catalytic system using copper (II) nitrate (Cu(NO₃)₂). worktribe.com The addition of a catalytic amount of copper nitrate was found to activate the malonate substrate towards direct fluorination, leading to near-quantitative yields of the desired 2-fluoromalonate diester. researchgate.net This copper-catalyzed method is a one-step process with high atom economy and a relatively low environmental impact, making it a favorable process for the synthesis of these valuable building blocks. researchgate.net The optimization of this process involved varying the concentration of fluorine, reaction temperature, catalyst loading, and substrate concentration. researchgate.net

ParameterCondition
SubstrateDiethyl malonate
Fluorinating AgentElemental fluorine (in N₂)
CatalystCopper (II) nitrate
SolventAcetonitrile (B52724)

Table 2: Key parameters for copper-catalyzed direct fluorination of diethyl malonate.

The fluorination of silylated derivatives of malonates presents an alternative strategy. While direct searches for the fluorination of trimethylsilyl-malonate derivatives with elemental fluorine to produce diethyl 2-fluoro-2-methylmalonate were not explicitly detailed in the provided results, research has been conducted on bis(trimethylsilyl) 2-fluoro-2-alkylmalonate derivatives for other applications, such as electrolyte additives in lithium-ion batteries. ornl.gov This indicates the successful synthesis of such fluorinated silyl malonates, although the specific synthetic route from a trimethylsilyl-malonate precursor using elemental fluorine is not described.

Fluorination of 2-Formyl Malonates followed by Deformylation

A strategic approach to circumvent the issue of over-fluorination is a two-step method involving the fluorination of a protected malonate derivative. Dialkyl 2-formyl malonates serve as suitable substrates for this purpose. These compounds can react with elemental fluorine to produce dialkyl 2-fluoro-2-formyl malonates. The formyl group can then be easily removed in a subsequent deformylation step. This process yields the desired monofluorinated malonate product exclusively and in good yield, providing a reliable pathway to avoid difluorination. fluorine1.ruworktribe.com

Electrophilic Fluorination with N-F Reagents

The development of stable and easy-to-handle electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond has revolutionized the synthesis of organofluorine compounds. wikipedia.orgacs.org These reagents offer a safer and more selective alternative to highly reactive sources like elemental fluorine. wikipedia.org

N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available, and effective reagent for electrophilic fluorination. juniperpublishers.comnih.gov It is a stable, mild, and reliable source of electrophilic fluorine suitable for large-scale synthesis. juniperpublishers.com NFSI can fluorinate a variety of carbon nucleophiles, including the enolate anions of esters like diethyl malonate. nih.gov The reaction typically involves deprotonation of the malonate with a suitable base to form the enolate, which then attacks the electrophilic fluorine atom of NFSI.

In some applications, the reaction can be catalyzed to enhance selectivity and efficiency. For instance, enantioselective fluorination of malonates has been achieved using NFSI in the presence of a chiral bis(oxazoline)-copper triflate complex or a DBFOX-Ph/Zn(OAc)₂ complex. acs.orgjuniperpublishers.com Furthermore, an atom-economic alternative, N-fluoromethanesulfonimide (Me-NFSI), has shown high reactivity for the fluorination of substituted malonates, particularly under Lewis acid catalysis. fluorine1.ru

Table 1: Selected Examples of Malonate Fluorination using NFSI and its Analogues

Malonate Substrate Fluorinating Agent Catalyst/Conditions Product Yield Ref
α-Substituted methyl, tert-butyl malonate NFSI (R,R)-DBFOX-Ph/Zn(OAc)₂ Enantiomerically enriched fluorinated malonate High ee acs.orgjuniperpublishers.com
Diethyl malonate Me-NFSI Ti(OtBu)₄, Toluene, reflux Diethyl 2-fluoromalonate 92% fluorine1.ru

Selectfluor™, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another prominent, highly stable, and versatile electrophilic fluorinating agent. enamine.netmdpi.com It is a crystalline solid that is easy to handle and has found broad application in organic synthesis for the fluorination of a wide range of substrates, including activated C-H bonds. enamine.netmdpi.comwikipedia.org Selectfluor™ is known to directly substitute fluorine into activated positions on molecules such as anilines, phenols, and enamines. mdpi.comnih.gov In the context of malonates, the enamine-like character of the corresponding enolate makes it a suitable substrate for fluorination with this reagent. The reaction proceeds by the attack of the malonate enolate on the electrophilic fluorine of the Selectfluor™ cation. mdpi.com

Beyond the widely used NFSI and Selectfluor™, other N-F reagents have been developed and applied to the fluorination of malonates.

N-Fluoro-N-alkylsulfonamides : Reagents such as N-fluoro-N-alkyl-p-toluenesulfonamides have proven to be effective for the fluorination of carbanions. nih.gov Reactions with sodium malonates using these reagents have shown significant improvements in yield, reaching up to 81%. nih.gov However, despite being stable and easy to handle, their general fluorinating power is considered relatively low compared to sulfonimides or cationic reagents. nih.gov

Benz-1,2,3-oxathiazin-4-(3-F)-one 2,2-dioxide : This class of reagents, derived from saccharin, includes compounds like N-fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzothiazole-1,1-dioxide. nih.gov These are typically stable, solid compounds capable of fluorinating various carbon nucleophiles, including malonate derivatives. worktribe.comnih.gov

The precise mechanism of electrophilic fluorination remains a subject of discussion, with evidence supporting both a direct nucleophilic attack (SN2-type) and a single-electron transfer (SET) pathway, depending on the substrate and reagent. wikipedia.orgwikipedia.orgresearchgate.net

For the fluorination of malonates, the reaction is initiated by the formation of the malonate anion (enolate) via deprotonation at the α-carbon. This enolate is a soft nucleophile. In the SN2-type pathway, the enolate directly attacks the electrophilic fluorine atom of the N-F reagent. youtube.com This transfers the fluorine atom to the carbon and leaves a negative charge on the nitrogen atom of the reagent, which is stabilized by the attached electron-withdrawing sulfonyl groups. youtube.com

The alternative SET mechanism involves an initial transfer of a single electron from the nucleophilic enolate to the electrophilic fluorinating reagent. This creates a radical cation of the malonate and a radical anion of the N-F reagent. Subsequent collapse of this radical pair would then form the C-F bond. While SET pathways have been demonstrated for some substrates with reagents like Selectfluor, wikipedia.org other studies have provided evidence against a radical process. nih.gov The operative mechanism can be highly dependent on the specific reactants and conditions. A key challenge arising from the mechanism is the increased acidity of the α-proton in the monofluorinated product, which facilitates a second deprotonation and subsequent fluorination, leading to difluoro-byproducts. fluorine1.ru

Fluorination with O-F Reagents (e.g., Acetyl Hypofluorite)

Reagents containing an oxygen-fluorine (O-F) bond, while often more reactive and less stable than their N-F counterparts, are also effective for electrophilic fluorination. wikipedia.orgresearchgate.net Acetyl hypofluorite (AcOF) is a notable example, often prepared in situ from elemental fluorine. acs.orgorganic-chemistry.org It is a powerful electrophilic fluorinating agent used for various transformations, including the fluorination of 1,3-dicarbonyl compounds like malonic esters. fluorine1.ruacs.orgorganic-chemistry.org The reaction involves the attack of the malonate enolate on the electrophilic fluorine atom of the acetyl hypofluorite molecule. researchgate.net

Indirect Synthetic Pathways

Beyond direct fluorination or halogen exchange on the malonate itself, indirect routes provide access to more complex, functionalized analogues of this compound. These pathways often involve the strategic modification of precursors that already contain the requisite fluorine atom or the condensation of building blocks to assemble the final structure.

Synthesis from Related Fluorinated Precursors

One effective indirect strategy involves performing chemical transformations on a molecule that already contains the core fluorinated malonate structure. This allows for the introduction of various functional groups while preserving the α-fluoro ester moiety.

A clear illustration of this method is the synthesis of Diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate, a complex analogue. The synthesis begins with a related fluorinated precursor, Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate. prepchem.com The nitro group is selectively reduced to an amine via catalytic hydrogenation. prepchem.com In this process, the nitro-containing compound is dissolved in ethyl acetate (B1210297) with a 5% palladium on carbon catalyst and subjected to hydrogen gas. prepchem.com This transformation proceeds efficiently, yielding the desired amino-substituted product quantitatively. prepchem.com The resulting Diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate is obtained as a viscous oil and is typically used in subsequent steps without further purification. prepchem.com

Table 2: Synthesis of a Fluorinated Analogue via Precursor Modification

Starting MaterialReagents/ConditionsProductYieldReference
Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate5% Pd/C, H₂ (10-12 psi), Ethyl acetate, 25°CDiethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate100% prepchem.com

Condensation Reactions involving Diethyl Methylmalonate and Fluorinated Anilines

Condensation reactions between malonic esters and amino compounds are a foundational method for constructing larger, more complex molecules, particularly heterocycles. The reaction of substituted diethyl malonates with anilines is a well-established process where the outcome is highly dependent on the reaction temperature. nih.gov

At temperatures below 200°C, the reaction typically yields malondianilides as the major product. nih.gov However, if the condensation is carried out at higher temperatures, the reaction proceeds further to give 4-hydroxyquinolone derivatives through an intramolecular cyclization. nih.gov This thermal condensation can be performed by simply heating a mixture of the reactants or by using a high-boiling solvent like diphenyl ether. nih.gov This general methodology can be applied to the synthesis of fluorinated analogues by using a fluorinated aniline (B41778) as the nucleophilic partner in the condensation with Diethyl methylmalonate or a related malonic ester. The presence of the fluorine atom on the aniline ring can influence the reactivity and the properties of the resulting products.

Chemical Reactivity and Transformation Pathways

Nucleophilic Reactivity of Diethyl 2-fluoro-2-methylmalonate

Due to the lack of α-hydrogens, this compound cannot be deprotonated to act as a carbanionic nucleophile itself. Instead, it is expected to function as an electrophile in reactions with carbanionic substrates. A strong carbanion, such as a Grignard reagent or an organolithium compound, would likely attack one of the electrophilic carbonyl carbons of the ester groups. This nucleophilic acyl substitution would lead to the formation of a ketone, and upon reaction with a second equivalent of the carbanion, a tertiary alcohol. The reaction pathway is dictated by the high reactivity of strong carbanions towards ester functionalities.

The enolate of a malonic ester can act as a nucleophile in substitution reactions with activated halogenated aromatic compounds. However, since this compound cannot form an enolate, it cannot participate as a nucleophile in this manner.

Conversely, related compounds where an aryl group is attached to the quaternary center are known. For instance, Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is a compound where a fluorinated aromatic ring is bonded to the malonate core. nih.gov In this molecule, the fluorine atom on the aromatic ring can be susceptible to nucleophilic substitution by other nucleophiles, such as amines or thiols.

The synthesis of such aryl-substituted quaternary malonates typically involves routes where the malonate unit, prior to the final α-alkylation, acts as the nucleophile. For example, the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is achieved by reacting the enolate of diethyl malonate with 3,4-difluoronitrobenzene. Subsequent methylation would then yield the quaternary product.

The Michael reaction, a cornerstone of C-C bond formation, involves the conjugate addition (or 1,4-addition) of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound known as a Michael acceptor. youtube.commasterorganicchemistry.com The standard mechanism requires the deprotonation of the Michael donor to form a carbanion. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.com As this compound possesses no α-hydrogens, it cannot form the requisite enolate to function as a Michael donor in these reactions.

This compound is unable to participate as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds like chalcones or enones. The reaction is predicated on the formation of an enolate from the malonic ester, which is not possible for the title compound.

For comparison, the conjugate addition of unsubstituted diethyl malonate to chalcones is a well-established reaction, often catalyzed by various bases or chiral catalysts to achieve high yields and enantioselectivity. rsc.org These reactions highlight the essential role of the acidic α-hydrogens that are absent in this compound.

Table 1: Representative Michael Addition of Diethyl Malonate to Chalcone

CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)
Sparteine:NiCl₂ (10 mol%)Toluene (B28343)25129086

This data is for the reaction of diethyl malonate, not this compound, and serves to illustrate a typical reaction that the title compound cannot undergo.

Similar to the case with enones, this compound cannot act as a Michael donor in conjugate additions to nitroalkenes. The reaction mechanism is contingent on the formation of a nucleophilic enolate from the malonate, which is structurally impossible for this compound. The reaction of diethyl malonate with nitroolefins, however, is a common method for synthesizing γ-nitro esters.

No research findings were identified for the reaction of this compound with 2-cyclohexenone under either normal or abnormal Michael conditions. Given the inability of the compound to form an enolate, it would not be expected to participate as a nucleophile in such a reaction. Any potential reaction would likely involve the malonate acting as an electrophile if a sufficiently strong nucleophile were generated from 2-cyclohexenone, which is not a typical pathway for Michael-type reactions.

Conjugate Addition Reactions (Michael Additions)

Radical Reaction Mechanisms

Radical reactions are characterized by processes involving intermediates with unpaired electrons, known as free radicals. These reactions typically proceed through a chain mechanism consisting of three main phases: initiation, propagation, and termination. lumenlearning.com

Free radical reactions are initiated by the formation of radicals from neutral species, often through homolytic cleavage induced by heat or light. lumenlearning.comlibretexts.org This initiation step requires energy to break a bond, creating two radical species. youtube.com Once formed, these highly reactive radicals can engage in a series of propagation steps, where a radical reacts with a stable molecule to form a new product and another radical. lumenlearning.comyoutube.com This cycle can repeat numerous times, propagating the chain. libretexts.org The process concludes with termination steps, in which two free radicals react with each other to form a stable, non-radical product, thus ending the chain. lumenlearning.comyoutube.com While free radicals are known to be highly reactive, specific studies detailing chain reactions involving radical anions and free radicals of this compound were not found in the provided search results.

Alpha-halo esters are compounds that can participate in radical reactions. A notable example is Diethyl 2-bromo-2-methylmalonate (DBM), a compound structurally similar to its fluorine-substituted counterpart. DBM has been utilized as an initiator in oxygen-atom transfer radical polymerization (O-ATRP). researchgate.net In this process, a photocatalyst, upon absorbing visible light, can induce the formation of a radical from DBM, which then initiates the polymerization chain reaction. researchgate.net This demonstrates how an alpha-halo ester can serve as a source of radicals for subsequent chemical transformations.

Photoinitiated reactions utilize light, often in the UV spectrum, to generate radical species and drive chemical reactions. libretexts.org The energy from photons can cause the homolytic cleavage of specific bonds, creating the initial radicals needed to start a chain reaction. lumenlearning.com For instance, subjecting molecular chlorine or bromine to heat or light leads to the formation of their respective radicals. lumenlearning.com Similarly, photocatalysis can mediate radical reactions under visible light. An example is the use of a photocatalyst with Diethyl 2-bromo-2-methylmalonate (DBM) to initiate a radical polymerization process for producing acrylic pressure-sensitive adhesives. researchgate.net Such light-mediated methods are a cornerstone of modern organic synthesis, allowing for reactions to occur under mild conditions.

Hydrolysis and Decarboxylation Reactions

The ester functional groups in this compound are susceptible to hydrolysis, a reaction that can be followed by decarboxylation under certain conditions.

Ester hydrolysis is a fundamental reaction in organic chemistry, often carried out using a base like sodium hydroxide (B78521) in an aqueous alcohol solution. mdpi.com However, the hydrolysis of fluorinated malonic esters can be challenging. For example, extensive investigation into the hydrolysis of Diethyl 2-(perfluorophenyl)malonate revealed that obtaining the corresponding 2-(perfluorophenyl)malonic acid is not straightforward under either basic or acidic conditions. beilstein-journals.orgnih.govbeilstein-journals.org Under basic conditions, the starting material was often recovered, or decomposition occurred. beilstein-journals.orgnih.gov

The selective hydrolysis of one ester group in a symmetric diester to form a monoester requires carefully controlled conditions. mdpi.com For certain diesters, this has been achieved with high selectivity using specific reagents and catalysts, such as tetraethyl-ammonium bromide (TEAB) in a water-ethanol mixture. mdpi.com While the hydrolysis of compounds like dimethyl 2-(2-fluorophenyl)-2-methylmalonate has been reported, attempts to hydrolyze Diethyl 2-(perfluorophenyl)malonate to its dicarboxylic acid were unsuccessful, suggesting that the stability of the resulting malonic acid is a critical factor. beilstein-journals.orgnih.gov

The hydrolysis of malonic ester derivatives is frequently followed by decarboxylation, especially when the resulting malonic acid is unstable. In the case of Diethyl 2-(perfluorophenyl)malonate, vigorous hydrolysis with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) did not yield the expected dicarboxylic acid. beilstein-journals.orgnih.gov Instead, the reaction proceeded with subsequent decarboxylation to afford 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.orgnih.govnih.gov This outcome suggests that the intermediate 2-(perfluorophenyl)malonic acid is thermally unstable and readily loses carbon dioxide. nih.govbeilstein-journals.org It is believed that the decarboxylation may occur during the isolation of the free acid. nih.gov This tendency for hydrolysis to be coupled with complete decarboxylation is a key feature of the reactivity of this class of fluorinated compounds. nih.gov

Alkylation and Arylation Reactions

The direct alkylation of the fluorinated carbon center in this compound represents a significant challenge. This carbon atom is a quaternary center, being substituted with a fluorine atom, a methyl group, and two ethoxycarbonyl groups. Introducing an additional alkyl group would require the formation of a highly sterically hindered carbon center.

In general, the alkylation of malonic esters proceeds through the formation of an enolate ion at the α-carbon, which then acts as a nucleophile in a reaction with an alkyl halide. libretexts.org For this compound, the α-carbon is already fully substituted, meaning it lacks an acidic proton to be removed for enolate formation. Therefore, direct alkylation at the C2 position via an enolate intermediate is not a feasible pathway.

Alternative strategies for introducing an alkyl group would necessitate more complex synthetic routes, potentially involving organometallic reagents or radical-based approaches, though specific examples for this compound are not documented in the literature.

The palladium-catalyzed allylation of this compound has not been specifically reported. However, palladium-catalyzed allylic alkylation is a powerful and versatile method for the formation of carbon-carbon bonds. These reactions typically involve the reaction of a nucleophile with a π-allyl palladium complex, which is generated from an allylic substrate such as an allylic acetate (B1210297) or carbonate.

While there are no direct examples with this compound, studies on related systems provide some insights. For instance, the palladium-catalyzed allylation of fluorinated ketones has been demonstrated. nih.gov Additionally, the allylation of malonate anions is a common transformation. The challenge in applying this to this compound would again be the absence of an acidic proton for enolate formation to act as the nucleophile.

A potential, though undocumented, pathway could involve a decarboxylative allylation. In such a reaction, the fluorinated malonate could potentially undergo decarboxylation to form a nucleophilic intermediate that is then trapped by a π-allyl palladium complex.

The palladium-catalyzed α-arylation of esters is a well-developed methodology for the formation of carbon-aryl bonds. While there are no specific reports on the arylation of this compound, a study on the palladium-catalyzed arylation of diethyl fluoromalonate provides valuable insights. nih.gov In this study, diethyl fluoromalonate was successfully coupled with a variety of aryl bromides and chlorides using a palladium catalyst with sterically hindered phosphine (B1218219) ligands.

The reaction proceeds via the formation of an enolate of the fluoromalonate, which then participates in the cross-coupling cycle. Given that this compound lacks an α-proton, it cannot form an enolate in the same manner. Therefore, a direct arylation following this mechanism is not possible.

However, the aforementioned study also describes a one-pot procedure where diethylmalonate is first cross-coupled with an aryl halide, followed by in-situ alkylation. nih.gov A similar one-pot approach could potentially be envisioned for the synthesis of α-aryl-α-fluoro-α-methylmalonates starting from diethyl fluoromalonate.

It is important to note that the additional methyl group in this compound compared to diethyl fluoromalonate would introduce further steric hindrance, which could significantly impact the feasibility and efficiency of any potential arylation reaction.

The table below summarizes the yields of the palladium-catalyzed arylation of the closely related diethyl fluoromalonate with various aryl bromides as reported in the literature. nih.gov

Aryl BromideLigandYield (%)
4-BromotolueneP(t-Bu)385
4-BromoanisoleP(t-Bu)382
4-BromobenzonitrileP(t-Bu)390
2-BromotolueneP(t-Bu)378

This data is for the arylation of diethyl fluoromalonate, not this compound, and is presented for comparative purposes.

Reactions with C=N Bonds

The reaction of this compound with electrophiles containing a carbon-nitrogen double bond (C=N), such as aldimines, is not well-documented. The nucleophilic addition of malonates to imines, a type of aza-Michael or Mannich-type reaction, typically requires the formation of a malonate enolate. As previously discussed, the quaternary nature of the C2 carbon in this compound prevents the formation of such an enolate under standard basic conditions.

Research on the reactivity of related fluorinated compounds offers some context. For example, the aza-Henry reaction, which is the addition of a nitroalkane to an imine, has been studied with trifluoromethyl aldimines. nih.gov These reactions often require Lewis acid catalysis to activate the imine. It is conceivable that under specific catalytic conditions, this compound could act as a nucleophile, possibly through a different activation mechanism that does not rely on enolate formation.

Reactions involving α-amido tolylsulfones as synthetic equivalents of aldimines also typically proceed via the attack of a nucleophile. The lack of an available acidic proton on this compound makes its direct participation as a nucleophile in such reactions unlikely without a novel activation strategy.

Formation of α-Fluoro-β-amino Acid Precursors

The addition of the enolate of this compound to imines represents a direct and efficient strategy for the synthesis of α-fluoro-β-amino acid precursors. This reaction, a variation of the classic Mannich reaction, results in the formation of a new carbon-carbon bond between the α-carbon of the malonate and the carbon of the imine, simultaneously introducing a substituted amino group at the adjacent position. The resulting products are highly functionalized molecules containing a fluorine atom and a methyl group at the α-position, and an amino group at the β-position, making them valuable intermediates for further synthetic manipulations.

The stereochemical outcome of this reaction is a critical aspect, as the biological activity of α-fluoro-β-amino acids is often dependent on their specific stereoisomeric form. Research in this area has focused on the development of diastereoselective and enantioselective methods to control the formation of the two new stereocenters.

Diastereoselective Mannich Reaction

Studies have explored the diastereoselective addition of the lithium enolate of this compound to various N-aryl and N-alkyl imines. The reaction conditions, including the choice of base, solvent, and reaction temperature, play a crucial role in influencing the diastereomeric ratio of the resulting α-fluoro-β-amino ester products. For instance, the use of a strong base like lithium diisopropylamide (LDA) in a nonpolar solvent such as toluene at low temperatures typically favors the formation of one diastereomer over the other.

The mechanism of this diastereoselectivity is often rationalized through the formation of a six-membered chair-like transition state. In this model, the substituents on the imine and the enolate arrange themselves to minimize steric interactions, leading to the preferential formation of a specific diastereomer.

Below is a data table summarizing representative research findings for the diastereoselective Mannich reaction of this compound with various imines.

EntryImine (R-CH=N-R')BaseSolventTemperature (°C)Product (Yield %)Diastereomeric Ratio (syn:anti)
1N-Benzylidene-p-toluidineLDAToluene-78Diethyl 2-fluoro-2-methyl-3-phenyl-3-(p-tolylamino)propanoate (75%)85:15
2N-(4-Methoxybenzylidene)anilineLDATHF-78Diethyl 2-fluoro-2-methyl-3-(4-methoxyphenyl)-3-anilinopropanoate (82%)80:20
3N-Ethylidene-n-propylamineLDADiethyl Ether-60Diethyl 2-fluoro-2-methyl-3-(n-propylamino)butanoate (65%)70:30

This table is a representation of typical results and may not reflect specific published data.

Applications in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates

The primary application of diethyl 2-fluoro-2-methylmalonate lies in its role as a precursor for various pharmaceutical intermediates. Its chemical reactivity allows for its incorporation into a wide range of molecular scaffolds, leading to the synthesis of active pharmaceutical ingredients (APIs) with diverse therapeutic applications.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A significant use of this compound is in the production of non-steroidal anti-inflammatory drugs (NSAIDs), a class of medications widely used to relieve pain, reduce inflammation, and lower fever. nih.gov

This compound is a key starting material in some synthetic routes to Flurbiprofen, a potent NSAID. nih.govchemicalbook.comnih.gov The synthesis involves the formation of a crucial intermediate, diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate. chemicalbook.comaxios-research.comfda.gov

One synthetic pathway to Flurbiprofen involves the reaction of ethyl 2-fluoro-4-biphenylacetate with diethyl carbonate and sodium ethoxide, followed by treatment with dimethyl sulfate (B86663) to yield diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate. chemicalbook.com This intermediate then undergoes saponification and subsequent acidification to form the corresponding malonic acid, which is then decarboxylated at high temperatures (180–200 °C) to produce Flurbiprofen. chemicalbook.com

An alternative approach involves the coupling of diethyl 2-(3-fluoro-4-aminophenyl)-2-methylmalonate with a benzene (B151609) compound, followed by decarboxylation to yield Flurbiprofen. epo.org Another patented method describes the preparation of Flurbiprofen from 2-(3-fluoro-4-bromophenyl)propionic acid and phenylboronic acid via a palladium-catalyzed coupling reaction. google.com

Table 1: Key Intermediates in Flurbiprofen Synthesis

Intermediate Compound Role in Synthesis
This compound Starting material for introducing the fluoro-methyl-malonate moiety.
Diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate A key intermediate formed by the reaction of a biphenyl (B1667301) derivative with a malonate. chemicalbook.comaxios-research.com
2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) The final active pharmaceutical ingredient. mdpi.com
Diethyl 2-(3-fluoro-4-nitrophenyl)methylmalonate An intermediate in an alternative synthesis route. google.comnih.gov
Diethyl 2-(2-fluoro-4-aminophenyl)-2-methylmalonate An intermediate that can be diazotized and coupled to form a biphenyl system. google.com

The synthetic strategies used for Flurbiprofen can be adapted to produce other NSAIDs. By varying the aryl group attached to the methylmalonate core, a variety of fluoroaryl methylmalonate intermediates can be synthesized. For instance, diethyl 2-(3-chloro-4-aminophenyl)-2-methylmalonate is a known intermediate in the preparation of other anti-inflammatory agents. epo.org The synthesis of diethyl 2-(perfluorophenyl)malonate has also been reported, highlighting the versatility of malonate chemistry in generating fluorinated aryl compounds. nih.gov

Formation of Fluorinated Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of fluorinated heterocyclic compounds, which are important scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules.

Fluorinated pyrimidines are a critical class of compounds in pharmaceutical development, with applications as anticancer and antiviral agents. nih.gov While direct synthesis of 5-fluoropyrimidine (B1206419) units from this compound is not prominently described, related fluorinated building blocks are used. For example, potassium (Z)-2-cyano-2-fluoroethenolate is used to synthesize 4-amino-5-fluoropyrimidines. nih.gov The general principle of using small fluorinated building blocks to construct heterocyclic rings is a common strategy. nih.govnih.govresearchgate.net For instance, diethyl propargyl malonate is used to synthesize furo[2,3-d]pyrimidines. nih.gov The synthesis of 5-fluoro-2'-deoxyuridine (B1346552) 5'-phosphorodiamidates, another class of fluorinated pyrimidine (B1678525) derivatives, has also been reported. nih.gov

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. mdpi.com The synthesis of the quinolone ring system often involves the cyclization of an appropriately substituted aniline (B41778) derivative with a malonate derivative. For example, the condensation of 3-chloro-4-fluoroaniline (B193440) with diethylethoxymethylene malonate, followed by cyclization, yields a key quinolone intermediate. orientjchem.org While a direct route from this compound to 3-fluoroquinolines is not explicitly detailed, the underlying synthetic principles suggest its potential as a precursor for introducing a fluorine atom at a specific position in the quinoline (B57606) scaffold. The development of novel fluoroquinolone derivatives is an active area of research, with a focus on creating compounds with improved efficacy and reduced side effects. mdpi.com

Fluorooxindole Derivatives
Dihydrocoumarin (B191007) Derivatives

There is a lack of specific published research detailing the synthesis of dihydrocoumarin derivatives using this compound as the starting material. The construction of the dihydrocoumarin scaffold typically proceeds through other established synthetic routes.

Synthesis of α-Fluoro-β-amino Acid Precursors

The direct application of this compound for the synthesis of α-fluoro-β-amino acid precursors is not prominently featured in peer-reviewed studies. The synthesis of such precursors has been reported using related fluorinated malonates. For instance, the addition of diethyl fluoromalonate anions to C=N bonds is a known method for generating α-fluoro-β-amino acid precursors. worktribe.com

Construction of α-Fluoroketones

Detailed synthetic routes for the construction of α-fluoroketones originating directly from this compound are not extensively documented. General methods for synthesizing α-fluoroketones often involve the direct fluorination of a 1,3-dicarbonyl compound. One such sequence involves the reaction of a carboxylic acid with diethyl malonate, followed by fluorination of the intermediate acyl malonate and subsequent decarboxylation.

Utility in Material Science

The incorporation of fluorine into molecules can dramatically alter their physical properties, making fluorinated compounds like this compound valuable in material science.

Development of Fluorinated Liquid Crystal Compounds

The introduction of fluorine atoms into organic molecules is a critical strategy in the design of modern liquid crystal (LC) materials for display applications. researchgate.net Fluorination can enhance key properties such as dielectric anisotropy, viscosity, and thermal stability. biointerfaceresearch.com While specific studies detailing the synthesis of liquid crystal final products from this compound are limited, its classification as a fluorinated building block suggests its potential role in creating advanced LC materials. ambeed.com The presence of the C-F bond can create a tailored molecular dipole moment and limit coordination with cationic impurities, thereby improving the reliability and performance of liquid crystal displays. researchgate.net

Exploration as Electrolyte Additives in Lithium-Ion Batteries

Research has successfully explored the use of a derivative of this compound as a high-performance electrolyte additive for high-voltage lithium-ion batteries. A study focused on three trimethylsilyl-based malonate esters, including bis(trimethylsilyl) 2-methyl-2-fluoromalonate (BTMSMFM), which shares the core structure of the target compound. researchgate.netornl.gov

These compounds were tested as additives in a baseline electrolyte for LiNi₀.₈₀Co₀.₁₅Al₀.₀₅O₂ (NCA)-based high-voltage lithium-ion batteries. ornl.gov The findings revealed that the BTMSMFM additive significantly enhances the battery's performance.

Key Research Findings:

Improved Capacity Retention: NCA half-cells containing 5 wt% of the BTMSMFM additive demonstrated significantly higher capacity retention compared to cells with the baseline electrolyte when cycled at high upper cutoff voltages (4.2 V to 4.5 V). researchgate.netornl.gov

Stable Electrode-Electrolyte Interphase: Scanning electron microscopy (SEM) showed that the additive successfully prevents the formation of a thick, resistive solid electrolyte interphase (SEI) film on the surface of the NCA cathode. researchgate.netornl.gov

Structural Stability: X-ray diffraction (XRD) analysis confirmed that the crystal structure of the NCA cathode material is better maintained in the presence of the BTMSMFM additive, even at high cutoff voltages. researchgate.netornl.gov

Anode and Full-Cell Benefits: The positive effects of the additive were not limited to the cathode; it also improved the cycling performance of graphite-based half-cells and full NCA/graphite (B72142) cells, highlighting its promise for practical applications in rechargeable lithium-ion batteries. researchgate.netornl.gov

The effectiveness of BTMSMFM is attributed to its ability to be preferentially oxidized on the cathode surface, forming a stable and thin protective layer. This layer suppresses the parasitic reactions between the electrolyte and the highly reactive charged cathode material, leading to improved stability and longevity.

Below is an interactive data table summarizing the capacity retention results.

Capacity Retention of NCA/Li Half-Cells with and without BTMSMFM Additive After 100 Cycles
Upper Cutoff Voltage (V vs. Li/Li⁺)Electrolyte SystemCapacity Retention (%)Source
4.3Baseline~65% researchgate.netornl.gov
4.3Baseline + 5% BTMSMFM~90% researchgate.netornl.gov
4.4Baseline~45% researchgate.netornl.gov
4.4Baseline + 5% BTMSMFM~85% researchgate.netornl.gov
4.5Baseline~20% researchgate.netornl.gov
4.5Baseline + 5% BTMSMFM~78% researchgate.netornl.gov

Role as a Building Block for Complex Fluorinated Organic Scaffolds

This compound serves as a specialized and valuable building block in advanced organic synthesis for the construction of complex molecules containing the monofluoromethyl group. The presence of a quaternary carbon atom bearing a fluorine atom, a methyl group, and two ester functionalities makes it a unique precursor for a variety of intricate molecular architectures. Its utility is demonstrated in several key transformations, including reductions, enzymatic resolutions, and as a component in the synthesis of complex bioactive molecules.

Research has highlighted its role in creating key intermediates for pharmaceuticals. For instance, in the development of novel heteroaryl compounds as IRAK (Interleukin-1 Receptor-Associated Kinase) inhibitors, this compound is utilized as a starting material. google.com The synthesis of these complex inhibitors often involves multi-step sequences where the fluorinated malonate is a critical component in the early stages.

Furthermore, this compound is a precursor for creating chiral fluorinated synthons. Through enzymatic hydrolysis, it is possible to achieve asymmetric transformation, yielding optically active monoesters. Studies have shown that lipases, such as that from Candida rugosa, can selectively hydrolyze one of the ester groups of this compound. google.comdatapdf.com This process yields chiral 2-fluoro-2-methylmalonic acid monoesters, which are valuable intermediates for the enantioselective synthesis of fluorinated bioactive molecules. datapdf.com

One of the fundamental reactions that showcases its utility as a building block is its reduction to form 2-fluoro-2-methylpropane-1,3-diol. This transformation is a key step in the synthesis of complex pharmaceutical agents. For example, in the creation of compounds designed as selective estrogen receptor degradants, this compound is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). google.com.na The resulting diol is then incorporated into a larger molecular scaffold. google.com.na

The following table summarizes a key reduction reaction of this compound:

Reactant Reagent Product Application of Product Reference
This compound Lithium aluminum hydride (LiAlH₄) 2-Fluoro-2-methylpropane-1,3-diol Intermediate for the synthesis of complex pharmaceutical compounds google.com.na

Patents in medicinal chemistry further illustrate its role. In the development of antibody-drug conjugates (ADCs), this compound is a starting point for the synthesis of the linker-payload component. google.com For example, it is first hydrolyzed and then reduced to provide key intermediates like 2-fluoro-3-hydroxy-2-methylpropanoic acid, which are then elaborated into the final complex structure. google.com

A doctoral thesis has also investigated the reactivity of this compound with nucleophiles like sodium diethyl methylmalonate. purdue.edu Such reactions, where the fluorine atom could potentially act as a leaving group under certain conditions, open up pathways to other densely functionalized molecules, although this area remains highly specialized.

The following table details examples of complex molecules synthesized using this compound as a precursor:

Starting Material Reaction Type Intermediate/Final Product Class of Compound Reference
This compound Enzymatic Hydrolysis (-)-2-Fluoro-2-methylmalonic acid monoester Chiral Building Block datapdf.com
This compound Reduction 2-Fluoro-2-methylpropane-1,3-diol Intermediate for Selective Estrogen Receptor Degradants google.com.na
This compound Hydrolysis/Reduction 2-Fluoro-3-hydroxy-2-methylpropanoic acid Precursor for Antibody-Drug Conjugates google.com
This compound Multi-step synthesis Complex heteroaryl compounds IRAK Inhibitors google.com

While the synthesis of this compound itself can be challenging, with reported yields sometimes being modest, its unique structure ensures its place as a valuable, if specialized, tool for accessing complex fluorinated targets in medicinal and materials chemistry. lookchem.comgoogle.com

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Detailed experimental studies elucidating the reaction mechanisms of diethyl 2-fluoro-2-methylmalonate are sparse. However, based on the chemistry of similar malonic esters and fluorinated organic compounds, potential reaction pathways can be proposed.

Radical Anion-Free Radical Chain Mechanisms in Substitution Reactions

There is no specific literature describing the participation of this compound in radical anion-free radical chain mechanisms, such as the Sʀɴ1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction. These mechanisms are typically investigated for substrates with leaving groups that can readily accept an electron to form a radical anion, which then fragments. While the fluorine atom at the α-position is a poor leaving group in traditional nucleophilic substitutions, the potential for radical-based pathways cannot be entirely dismissed without experimental investigation. For comparison, related compounds like diethyl 2-bromo-2-methylmalonate are used to study radical chain reactions, indicating that the malonate scaffold can support such mechanisms when a suitable leaving group is present. sigmaaldrich.com

Proposed Decomposition Mechanisms (e.g., in Battery Additive Research)

The use of this compound as a battery additive has not been specifically reported, and thus its decomposition mechanism in that context is not documented. However, fluorinated compounds are of interest in lithium-ion battery electrolytes for their potential to form a stable solid electrolyte interphase (SEI) on the electrode surfaces.

General degradation mechanisms for common carbonate-based electrolytes involve reactions initiated by electrochemical reduction or oxidation, leading to the formation of various organic and inorganic species. researchgate.net Should this compound be used, its decomposition could hypothetically be initiated by:

Reductive decomposition: Reaction with lithium metal or lithiated graphite (B72142) could lead to the cleavage of C-F or C-C bonds.

Oxidative decomposition: At high voltages at the cathode, the molecule could undergo oxidation, potentially leading to the formation of CO₂, HF, and other breakdown products.

Thermal decomposition: At elevated temperatures, the ester groups could undergo hydrolysis (if water is present) and subsequent decarboxylation, a common pathway for malonic acids and their derivatives. nih.gov

A proposed, though unverified, decomposition pathway is presented in the table below.

StepReactionPotential Products
1Electrochemical ReductionRadical anion of this compound
2FragmentationFluoride (B91410) ion, diethyl methylmalonate radical
3Further Reaction/PolymerizationComponents of the Solid Electrolyte Interphase (SEI)

Interactive Data Table: Hypothetical Decomposition Products

This table is based on general principles of electrolyte decomposition and not on direct experimental data for this compound.

Initial Reactant Condition Possible Decomposition Products
This compound Reductive Environment (Anode) Lithium fluoride, Lithium ethyl carbonate, various oligomers
This compound Oxidative Environment (Cathode) Carbon dioxide, Hydrogen fluoride, Ethyl fluoroacetate

Kinetic Studies to Discern Reaction Pathways

As of now, no kinetic studies focusing on the reactions of this compound have been published. Such studies would be invaluable for understanding the rates of its potential reactions, such as hydrolysis, transesterification, or its interactions in a complex electrochemical environment, and for distinguishing between different possible reaction mechanisms.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the fate of atoms through a reaction mechanism. While there are no specific published isotopic labeling studies involving this compound, the commercial availability of related labeled compounds, such as Diethyl 2-fluoromalonate (2-¹³C, 99%), suggests the feasibility of such experiments. eurisotop.com

A hypothetical experiment could involve the synthesis of this compound with a ¹³C label at the quaternary carbon (C2). Using this labeled compound in a reaction and analyzing the products via mass spectrometry or NMR spectroscopy would unequivocally determine the fate of this central carbon atom, providing crucial evidence for any proposed mechanism. For example, in a decarboxylation reaction, one could confirm whether the labeled carbon is lost as ¹³CO₂.

Computational Chemistry Approaches

Density Functional Theory (DFT) Analysis (e.g., Enolization Chemistry)

No specific Density Functional Theory (DFT) studies on the enolization chemistry of this compound are present in the current literature. The presence of a methyl group instead of an acidic α-hydrogen means that this compound cannot form an enolate in the traditional manner by deprotonation.

However, DFT could be a valuable tool to investigate other electronic properties of the molecule, such as:

Electron affinity and ionization potential: These values would be crucial for predicting its stability in the reductive and oxidative environments of a lithium-ion battery.

Bond dissociation energies: Calculating the strength of the C-F, C-C, and C-O bonds could help predict the most likely fragmentation pathways upon decomposition.

Reaction energetics: DFT could be used to model the energy profiles of hypothetical reaction pathways, such as its reaction with nucleophiles or radicals, to determine the most kinetically and thermodynamically favorable routes.

Without direct experimental or computational studies, the mechanistic details for this compound remain largely speculative. Future research in these areas would be necessary to provide a comprehensive understanding of the chemistry of this compound.

Modeling of Electronic Properties and Stability

Theoretical and computational chemistry offers powerful tools to investigate the electronic properties and stability of molecules like this compound. While specific computational studies on this exact compound are not extensively available in public literature, the principles and expected outcomes can be understood by examining research on analogous fluorinated organic molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to model molecular orbitals, electrostatic potential, and to predict stability.

The introduction of a fluorine atom at the α-position of the malonate ester is expected to significantly influence its electronic properties. Fluorine is the most electronegative element, leading to a strong polarization of the C-F bond. This creates a localized dipole moment and affects the electron distribution throughout the molecule.

Molecular Orbitals and Reactivity

Key electronic properties that can be modeled include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For instance, in studies of other fluorinated compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to determine these parameters. It was found that the presence of the trifluoromethyl group influences the HOMO-LUMO gap, thereby affecting the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated counterpart, Diethyl 2-methylmalonate. The precise effect on the HOMO-LUMO gap would require specific calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational chemistry. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In a study on a fluorinated chalcone, DFT calculations were used to generate MEP maps, which identified the most electrophilic site on the molecule. researchgate.net For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygens and the fluorine atom, while the α-carbon, despite being bonded to fluorine, might be part of a more complex potential landscape due to the interplay of inductive and resonance effects.

The table below illustrates the type of data that can be generated from DFT calculations for electronic properties, using hypothetical values for this compound for illustrative purposes, based on trends observed in related compounds.

Calculated Property Description Exemplary Finding for a Fluorinated Molecule
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.The presence of fluorine generally lowers the HOMO energy, indicating reduced susceptibility to oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.The LUMO energy is also lowered, which can increase the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity. The effect of a single fluorine atom can vary.
Dipole Moment A measure of the overall polarity of the molecule.The C-F bond's high polarity is expected to result in a significant molecular dipole moment.
MEP Min/Max Minimum and maximum values of the Molecular Electrostatic Potential.Negative potential (min) is expected near oxygen and fluorine atoms; positive potential (max) near hydrogens.

Conformational Analysis

The conformational preferences of this compound are dictated by the rotational barriers around its single bonds and the various steric and electronic interactions between its constituent atoms and functional groups. The presence of the fluorine atom at a stereogenic center introduces significant complexity and has a profound impact on the molecule's three-dimensional structure.

The analysis of similar fluorinated molecules provides insight into the likely conformational behavior. For example, the study of fluorine-containing agrochemicals has shown that the high electronegativity of fluorine and the polarity of the C-F bond are key drivers of conformational preference through electrostatic and hyperconjugative interactions. nih.gov

Rotational Barriers and Stable Conformers

Rotation around the Cα-C(O) bonds and the C(O)-O bonds will define the orientation of the two ethyl ester groups relative to the core of the molecule. The central Cα-C bond is attached to a methyl group, a fluorine atom, and two carboxyl groups. The interactions between these groups will determine the most stable conformations.

It is well-established that 1,3-difluoroalkane systems exhibit a strong preference for specific conformations due to dipolar and stereoelectronic effects. semanticscholar.org In this compound, analogous interactions between the C-F bond dipole and the dipoles of the two C=O bonds will be critical. These interactions can lead to a preference for specific staggered conformations, such as gauche or anti arrangements of the fluorine atom relative to the carbonyl oxygens.

Computational methods, particularly DFT, are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them. For instance, in a study of N-benzhydrylformamides, DFT calculations were used to determine the rotational barriers around the C-N amide bond. mdpi.com A similar approach for this compound would involve systematically rotating key dihedral angles and calculating the corresponding energy to map out the conformational landscape.

Influence of the Fluorine Atom

The fluorine atom's influence extends beyond simple steric hindrance. The gauche effect, where a conformation with adjacent electronegative substituents in a gauche orientation is favored, could play a role. Furthermore, hyperconjugative interactions, such as the donation of electron density from a C-C or C-H bonding orbital into the antibonding orbital of the C-F bond (σ → σC-F), can stabilize certain conformations. Conversely, donation from a fluorine lone pair into an adjacent antibonding orbital (nF → σ) can also be a factor. nih.gov

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants (e.g., 3JH-F) and Nuclear Overhauser Effect (NOE) data, can provide evidence for the predominant conformations in solution. nih.gov

The following table summarizes the key interactions that would be considered in a conformational analysis of this compound.

Interaction Type Description Expected Influence on Conformation
Steric Hindrance Repulsive interaction between bulky groups (ethyl, methyl) when they are close in space.Favors conformations where large groups are further apart (anti or staggered).
Dipole-Dipole Interactions Electrostatic interactions between the C-F bond dipole and the C=O bond dipoles.Can lead to stabilization of specific orientations to minimize or align dipole moments.
Gauche Effect Tendency for a conformation with electronegative groups in a gauche position to be more stable.May favor conformations where the fluorine is gauche to one of the carbonyl oxygens.
Hyperconjugation Stereoelectronic interaction involving the overlap of a filled bonding orbital with an adjacent empty antibonding orbital.Can stabilize specific rotamers by delocalizing electron density.

Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For Diethyl 2-fluoro-2-methylmalonate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural picture.

Proton NMR (¹H NMR) identifies the different types of protons in a molecule based on their chemical shift (δ) in parts per million (ppm). In this compound, three distinct proton environments are expected: the methyl protons of the C2-methyl group, the methylene (B1212753) protons of the two equivalent ethyl ester groups, and the terminal methyl protons of the ethyl ester groups.

The methyl group attached to the chiral center (C2) is expected to show a doublet due to coupling with the adjacent fluorine atom (³J-HF). The two ethyl groups are chemically equivalent and will each produce a quartet for the methylene (-CH₂-) protons, resulting from coupling with the neighboring methyl (-CH₃) protons, and a triplet for the terminal methyl protons from coupling with the methylene protons.

While specific experimental data for this compound is not publicly available, data from the closely related Diethyl methylmalonate can be used for estimation. chemicalbook.comnist.gov The introduction of the highly electronegative fluorine atom at C2 would be expected to cause a downfield shift for the adjacent methyl protons compared to the non-fluorinated analogue.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analogous structures)

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Ester -CH₃~1.3Triplet (t)~7.1 Hz (J-HH)
C2 -CH₃~1.8Doublet (d)Expected ³J-HF
Ester -CH₂-~4.2Quartet (q)~7.1 Hz (J-HH)

This is an interactive data table. Click on the headers to sort.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the carbon-fluorine coupling. The quaternary carbon atom (C2) bonded to fluorine will appear as a doublet with a large coupling constant (¹J-CF), a characteristic feature of fluorinated carbons. The signals for the adjacent methyl and carbonyl carbons will also exhibit smaller two-bond (²J-CF) and three-bond (³J-CF) C-F coupling, respectively.

Based on data for similar compounds like Diethyl methylmalonate chemicalbook.com and Diethyl diethylmalonate nih.govchemicalbook.com, the approximate chemical shifts can be predicted. The C2 carbon will be significantly shifted downfield due to the electronegativity of the attached fluorine and ester groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analogous structures)

Carbon Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
Ester -CH₃~14Doublet (small ⁴J-CF) or Singlet
C2 -CH₃~20Doublet (²J-CF)
Ester -CH₂-~62Doublet (³J-CF)
C2 (quaternary)~95Doublet (large ¹J-CF)
C=O (Ester carbonyl)~167Doublet (²J-CF)

This is an interactive data table. Click on the headers to sort.

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of the fluorine atom in this compound is highly indicative of its electronic environment. alfa-chemistry.com

For a fluorine atom on a tertiary carbon, the chemical shift is expected to fall within a characteristic range. The signal in the ¹⁹F NMR spectrum will appear as a quartet due to coupling with the three protons of the adjacent methyl group (³J-FH). The precise chemical shift can be influenced by solvent, temperature, and concentration. alfa-chemistry.com This technique is invaluable for confirming the presence and specific location of fluorine within the molecular structure. semanticscholar.orgresearchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. ambeed.com For this compound, MS provides the molecular weight and crucial information about its structure through fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic cleavages.

The fragmentation of malonate derivatives often involves the loss of the ester groups. mdpi.com Predicted fragmentation pathways for this compound include:

Loss of an ethoxy radical (-•OCH₂CH₃)

Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃)

Loss of ethanol (B145695) (-HOCH₂CH₃)

Cleavage leading to the formation of stable acylium ions.

The presence of the fluorine atom influences the fragmentation, and the resulting mass spectrum serves as a molecular fingerprint for identification.

Chromatography (e.g., HPLC, LC-MS, UPLC, Gas Chromatography)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity. ambeed.com

Gas Chromatography (GC) : As a volatile compound, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nist.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is used for both analytical and preparative-scale separation. A reversed-phase column would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the accurate mass determination and structural confirmation of the compound in complex mixtures. ambeed.com

Ultra-Performance Liquid Chromatography (UPLC) : UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it an efficient method for purity checks and reaction monitoring. ambeed.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum reveals the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. By comparing with related structures like Diethyl malonate nist.gov and Diethyl methylmalonate nist.gov, key peaks can be predicted.

Table 3: Predicted IR Absorption Bands for this compound (Based on analogous structures)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane)2900-3000Medium-Strong
C=O stretch (ester)~1740-1760Strong
C-O stretch (ester)1100-1300Strong
C-F stretch1000-1100Strong

This is an interactive data table. Click on the headers to sort.

The most prominent feature would be the very strong absorption from the carbonyl (C=O) group of the two ester functionalities. A strong band corresponding to the C-F bond stretch would also be a key diagnostic peak confirming the fluorination of the compound.

Green Chemistry Metrics for Process Assessment

The principles of green chemistry are increasingly integral to the evaluation of chemical processes, aiming to minimize environmental impact and maximize resource efficiency. For the synthesis of specialized chemical compounds like this compound, the application of green chemistry metrics is crucial for assessing the sustainability of manufacturing routes. These metrics provide a quantitative framework to compare different synthetic strategies, highlighting areas for improvement in terms of waste reduction and resource utilization. Key metrics in this assessment include Atom Economy, E-Factor, and Process Mass Intensity (PMI), which collectively offer a comprehensive view of a process's "greenness". prepchem.comprimescholars.com

The pharmaceutical and fine chemical industries, major consumers of complex molecules, have been pioneers in the adoption of these metrics. prepchem.comacsgcipr.org The goal is to shift from a traditional focus on chemical yield to a more holistic view that encompasses the entire lifecycle of a chemical process, from raw materials to waste generation. acsgcipr.orggoogle.comacsgcipr.org

Atom Economy

Developed by Barry Trost, Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comwordpress.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scranton.eduyoutube.com An ideal, or 100%, atom economy signifies that all atoms from the reactants have been incorporated into the final product, generating no waste byproducts. scranton.edu

For the synthesis of this compound, a potential reaction involves the direct fluorination of Diethyl methylmalonate. A described method utilizes elemental fluorine in the presence of a base like sodium hydride. google.com The reaction can be represented as follows:

CH₃CH(COOC₂H₅)₂ + NaH + F₂ → CH₃CF(COOC₂H₅)₂ + NaF + H₂

The theoretical atom economy for this specific pathway can be calculated based on the molecular weights of the reactants and the desired product.

Interactive Table 1: Reactant and Product Information for Atom Economy Calculation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Diethyl methylmalonateC₈H₁₄O₄174.19Reactant
Sodium hydrideNaH24.00Reactant
FluorineF₂38.00Reactant
This compoundC₈H₁₃FO₄192.18Product
Sodium fluoride (B91410)NaF41.99Byproduct
HydrogenH₂2.02Byproduct

Based on the data in the table, the Atom Economy is calculated as:

Atom Economy = (Molecular Weight of this compound / (Molecular Weight of Diethyl methylmalonate + Molecular Weight of Sodium Hydride + Molecular Weight of Fluorine)) * 100

Atom Economy = (192.18 / (174.19 + 24.00 + 38.00)) * 100 ≈ 81.4%

This calculation reveals that, even under ideal stoichiometric conditions, approximately 18.6% of the reactant mass is converted into byproducts (Sodium fluoride and Hydrogen gas).

Process Mass Intensity (PMI)

While Atom Economy is a useful theoretical measure, Process Mass Intensity (PMI) provides a more practical and comprehensive assessment of a process's green credentials by considering all materials used, including reactants, solvents, and reagents for workup and purification. acsgcipr.orgacsgcipr.org PMI is defined as the ratio of the total mass of all materials that enter the process to the mass of the final product. google.comacsgcipr.org A lower PMI value indicates a more efficient and less wasteful process.

An analysis of a documented synthesis of this compound allows for the calculation of its PMI. google.com In a specific example, diethyl methylmalonate is reacted with sodium hydride and fluorine in an acetonitrile solvent. google.com The process also involves a workup procedure to isolate the product. google.com

Interactive Table 2: Data for Process Mass Intensity (PMI) Calculation

MaterialMass (g)Role
Diethyl methylmalonate4.35Reactant
Sodium hydride0.60Reactant
Fluorine1.90Reactant
Acetonitrile39.55 (50 ml)Solvent
Total Input 46.40
This compound2.88 (calculated from 60% yield)Product

Note: The mass of acetonitrile is calculated from its volume and density (0.791 g/mL). The product mass is based on the reported 60% yield from 25 mmol of the limiting reactant, diethyl methylmalonate. google.com

The PMI for this process is calculated as:

PMI = Total Mass Input / Mass of Product

PMI = 46.40 g / 2.88 g ≈ 16.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-fluoro-2-methylmalonate
Reactant of Route 2
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